1,1-Bis(trifluoromethyl)-cyclopentane
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Overview
Description
1,1-Bis(trifluoromethyl)-cyclopentane is an organic compound characterized by the presence of two trifluoromethyl groups attached to a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis(trifluoromethyl)-cyclopentane typically involves the cycloaddition of 2-trifluoromethyl-1,3-enynes with 2,2,2-trifluorodiazoethane under solvent-controlled, base-free conditions . The reaction proceeds smoothly, yielding the desired cyclopentane derivative in good to excellent yields. The choice of solvent plays a crucial role in determining the product, with different solvents leading to the formation of either bis(trifluoromethyl)cyclopropanes or bis(trifluoromethyl)pyrazolines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials and reagents.
Chemical Reactions Analysis
Types of Reactions
1,1-Bis(trifluoromethyl)-cyclopentane undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.
Cycloaddition Reactions: It can undergo cycloaddition reactions with alkenes and alkynes, forming cyclopropanes and pyrazolines.
Common Reagents and Conditions
Nucleophiles: Alcohols, phenols, and amines are commonly used nucleophiles in substitution reactions.
Major Products Formed
Substituted Derivatives: Substitution reactions yield various substituted derivatives, including isocyanates, carbamates, and ureas.
Cyclopropanes and Pyrazolines: Cycloaddition reactions yield bis(trifluoromethyl)cyclopropanes and bis(trifluoromethyl)pyrazolines.
Scientific Research Applications
1,1-Bis(trifluoromethyl)-cyclopentane has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,1-Bis(trifluoromethyl)-cyclopentane involves its interaction with various molecular targets and pathways. The compound can undergo regioselective [2 + 2] cyclization reactions, forming cyclobutenes and other cyclic structures . These reactions are facilitated by the electron-deficient nature of the trifluoromethyl groups, which enhance the compound’s reactivity towards nucleophiles and electrophiles .
Comparison with Similar Compounds
Similar Compounds
1,1-Bis(trifluoromethyl)ethene: This compound shares the trifluoromethyl groups but differs in the ring structure, leading to different reactivity and applications.
1,1-Bis(trifluoromethyl)cyclopropane: Similar in structure but with a smaller ring, this compound exhibits different chemical properties and reactivity.
Uniqueness
1,1-Bis(trifluoromethyl)-cyclopentane is unique due to its larger ring size, which provides greater flexibility and stability compared to smaller ring analogs
Properties
IUPAC Name |
1,1-bis(trifluoromethyl)cyclopentane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F6/c8-6(9,10)5(7(11,12)13)3-1-2-4-5/h1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOIMSWITZOPHTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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